![molecular formula C26H26N6O3 B2819224 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896299-43-7](/img/no-structure.png)
2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C26H26N6O3 and its molecular weight is 470.533. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Hole-Blocking Material in Polymer Light-Emitting Diodes (PBD)
- Application : PBD can be used as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs). Its presence enhances device efficiency .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the attachment of the butylphenyl and acetamide groups.", "Starting Materials": [ "4-nitrophenylhydrazine", "ethyl acetoacetate", "phenylglyoxal", "butyl bromide", "methylamine", "sodium hydride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one by reacting 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and acetic acid.", "Reduction of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-one with sodium hydride and methylamine to form 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-amine.", "Reaction of 2-phenyl-1H-imidazo[2,1-f]purin-3(2H)-amine with phenylglyoxal in the presence of sodium acetate and acetic acid to form 8-phenyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H).", "Reaction of 8-phenyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) with butyl bromide in the presence of sodium hydroxide to form 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H).", "Reaction of 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) with acetic anhydride in the presence of sodium acetate to form 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) acetate.", "Reaction of 8-(4-butylphenyl)-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H) acetate with sodium bicarbonate in ethanol to form 2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide." ] } | |
CAS RN |
896299-43-7 |
Product Name |
2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide |
Molecular Formula |
C26H26N6O3 |
Molecular Weight |
470.533 |
IUPAC Name |
2-[6-(4-butylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
InChI |
InChI=1S/C26H26N6O3/c1-3-4-8-17-11-13-19(14-12-17)32-20(18-9-6-5-7-10-18)15-30-22-23(28-25(30)32)29(2)26(35)31(24(22)34)16-21(27)33/h5-7,9-15H,3-4,8,16H2,1-2H3,(H2,27,33) |
InChI Key |
JQPGCRWAPRIZHG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



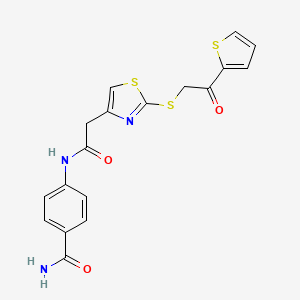
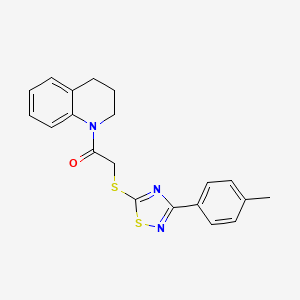


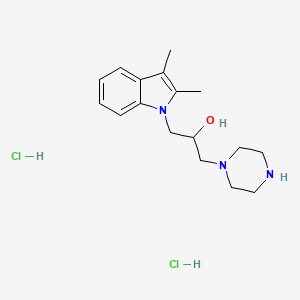
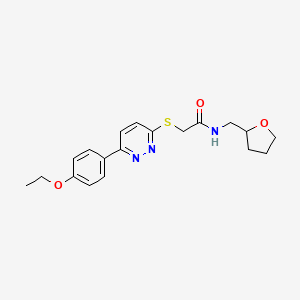

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)
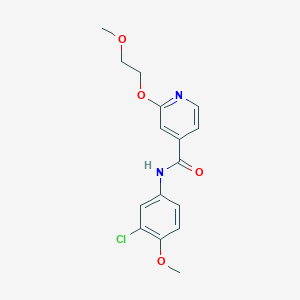


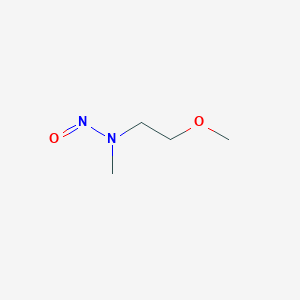
![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)
![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)